(3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone
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Overview
Description
(3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group and an ethylsulfonylpiperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
(3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the Ethylsulfonyl Group: The piperazine derivative is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
Attachment of the Chlorophenyl Group: Finally, the chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
- (3-chlorophenyl)phenylmethanone
- (4-(4-(3-chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(pyridin-3-yl)methanone
Uniqueness
(3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)16-8-6-15(7-9-16)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGSQGNJEMUKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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